

# A Comparative Guide to Cyclopropyl Pyrazole Amines as Kinase Inhibitors

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## Compound of Interest

**Compound Name:** 3-cyclopropyl-1-methyl-1*H*-pyrazol-5-amine

**Cat. No.:** B039020

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This guide provides a detailed comparison of the structure-activity relationship (SAR) of cyclopropyl pyrazole amines as potent kinase inhibitors, with a focus on Hematopoietic Progenitor Kinase 1 (HPK1) and Activin-like Kinase 5 (ALK5). The performance of these compounds is compared with established alternative inhibitors, supported by quantitative experimental data.

## Introduction

Cyclopropyl pyrazole amines have emerged as a promising scaffold in medicinal chemistry, demonstrating significant potential as inhibitors of various protein kinases. Their rigid cyclopropyl group can provide favorable interactions within the ATP-binding pocket of kinases, while the pyrazole amine core serves as a versatile anchor for further chemical modifications. This guide will delve into the SAR of this compound class against two key kinase targets: HPK1, a negative regulator of T-cell signaling and a target for immuno-oncology, and ALK5, a transforming growth factor-beta (TGF- $\beta$ ) type I receptor kinase involved in fibrosis and cancer.

## Quantitative Comparison of Kinase Inhibitor Potency

The following tables summarize the in vitro potency (IC50 values) of representative cyclopropyl pyrazole amine derivatives against HPK1 and ALK5, alongside established competitor compounds.

**Table 1: Structure-Activity Relationship of Cyclopropyl Pyrazole Amines as HPK1 Inhibitors**

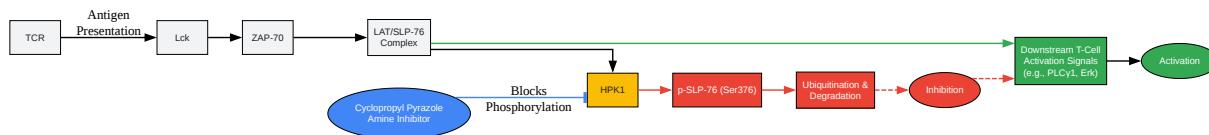
Compound ID	R1 Substitution	R2 Substitution	HPK1 IC50 (nM)	Reference
CPA-HPK1-1	1-Cyclopropyl-1H-pyrazol-4-yl	2-methyl-1,2,3,4-tetrahydroisoquinolin-7-yl	5.7	[1]
CPA-HPK1-2	1-Cyclopropyl-1H-pyrazol-4-yl	2,6-dimethylphenyl	15.2	[1]
CPA-HPK1-3	1-Cyclopropyl-1H-pyrazol-4-yl	2-chloro-6-methylphenyl	25.8	[1]
CPA-HPK1-4	1-Cyclopropyl-1H-pyrazol-4-yl	Phenyl	>1000	[1]
Competitor 1 (GNE-1858)	Spiro-azaindoline	-	1.9	[2]
Competitor 2 (Compound K - BMS)	Diaminopyrimidine carboxamide	-	2.6	[2]
Competitor 3 (Sunitinib)	Indolin-2-one	-	~10 (Ki)	[2]

**Table 2: Structure-Activity Relationship of Cyclopropyl Pyrazole Amines as ALK5 Inhibitors**

Compound ID	R1 Substitution on Pyrazole	Amine Substitution	ALK5 IC50 (nM)	Reference
CPA-ALK5-1	3-(tetrahydro-2H-pyran-4-yl)	4-((pyridin-2-yl)amino)	8.9	
CPA-ALK5-2	3-(tetrahydro-2H-pyran-4-yl)	4-((4-methylpyridin-2-yl)amino)	5.4	
CPA-ALK5-3	3-(tetrahydro-2H-pyran-4-yl)	4-((5-fluoropyridin-2-yl)amino)	3.2	
CPA-ALK5-4	3-phenyl	4-((pyridin-2-yl)amino)	25.1	
Competitor 1 (Galunisertib - LY2157299)	Imidazole	-	56	[3]
Competitor 2 (LY- 364947)	Pyrrole-imidazole	-	59	[4]
Competitor 3 (SB-431542)	Imidazole	-	94	[3]

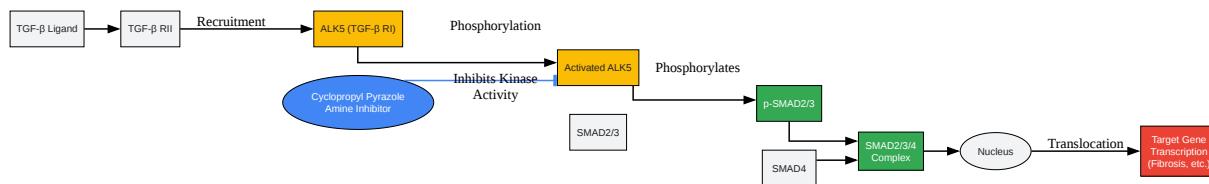
## Signaling Pathway Diagrams

The following diagrams illustrate the signaling pathways in which HPK1 and ALK5 play crucial roles.



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Caption: HPK1 Signaling Pathway in T-Cell Activation.



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Caption: TGF-β/ALK5 Signaling Pathway.

## Experimental Protocols

This section provides a detailed, generalized protocol for an *in vitro* kinase assay, which can be adapted for both HPK1 and ALK5 to determine the IC<sub>50</sub> values of inhibitor compounds. This protocol is based on the ADP-Glo™ Kinase Assay, a common method for measuring kinase activity.

## In Vitro Kinase Assay (ADP-Glo™ Format)

Objective: To determine the half-maximal inhibitory concentration (IC<sub>50</sub>) of test compounds against a specific protein kinase.

Principle: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The kinase reaction is first performed, and then the remaining ATP is depleted. Subsequently, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the kinase activity.

#### Materials:

- Recombinant human kinase (e.g., HPK1 or ALK5)
- Kinase-specific substrate (e.g., Myelin Basic Protein for HPK1, Casein for ALK5)
- ATP solution
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl<sub>2</sub>, 0.1 mg/mL BSA, 2 mM DTT)
- Test compounds (cyclopropyl pyrazole amines and competitors) dissolved in DMSO
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- White, opaque 384-well assay plates
- Multichannel pipettes
- Plate reader capable of measuring luminescence

#### Procedure:

- Compound Preparation:
  - Prepare a 10 mM stock solution of each test compound in 100% DMSO.

- Create a serial dilution series of each compound in kinase assay buffer. A common approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100  $\mu$ M). Ensure the final DMSO concentration in the assay does not exceed 1%.
- Assay Plate Setup:
  - Add 1  $\mu$ L of the serially diluted compounds or DMSO (for positive and negative controls) to the appropriate wells of a 384-well plate.
- Enzyme and Substrate Preparation:
  - Prepare the kinase enzyme solution by diluting the stock enzyme in 1x Kinase Assay Buffer to the desired final concentration. The optimal concentration should be determined empirically through an enzyme titration.
  - Prepare the substrate/ATP mixture in 1x Kinase Assay Buffer. The final concentration of ATP should ideally be at or near its  $K_m$  for the specific kinase.
- Kinase Reaction:
  - Add 2  $\mu$ L of the diluted enzyme solution to each well.
  - Initiate the kinase reaction by adding 2  $\mu$ L of the substrate/ATP mixture to each well, bringing the final reaction volume to 5  $\mu$ L.
  - Gently shake the plate for 30 seconds.
  - Incubate the plate at 30°C for 60 minutes.
- Signal Detection:
  - After the incubation, equilibrate the plate to room temperature.
  - Add 5  $\mu$ L of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
  - Incubate the plate at room temperature for 40 minutes.

- Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal.
- Incubate the plate at room temperature for 30 minutes.
- Data Acquisition and Analysis:
  - Measure the luminescence of each well using a plate reader.
  - Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
  - Plot the percent inhibition against the logarithm of the compound concentration.
  - Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.

## Conclusion

The data presented in this guide highlights the potential of cyclopropyl pyrazole amines as a versatile scaffold for the development of potent and selective kinase inhibitors. The structure-activity relationship studies demonstrate that modifications to the substituents on the pyrazole and amine moieties can significantly impact potency against specific kinase targets like HPK1 and ALK5. When compared to established inhibitors, certain cyclopropyl pyrazole amine derivatives exhibit comparable or even superior in vitro activity, underscoring their therapeutic promise. The provided experimental protocols and signaling pathway diagrams serve as valuable resources for researchers aiming to further explore and optimize this promising class of compounds for various therapeutic applications.

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